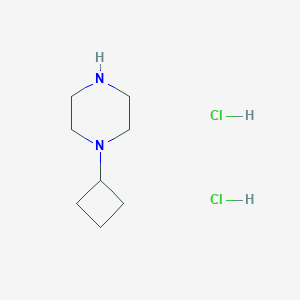

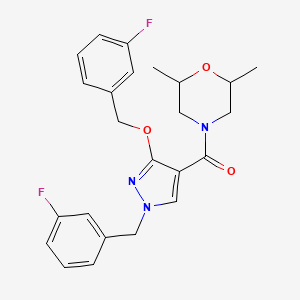

![molecular formula C22H31N3O2 B2981178 1-{4-methoxy-[1,4'-bipiperidine]-1'-yl}-2-(1-methyl-1H-indol-3-yl)ethan-1-one CAS No. 1705179-69-6](/img/structure/B2981178.png)

1-{4-methoxy-[1,4'-bipiperidine]-1'-yl}-2-(1-methyl-1H-indol-3-yl)ethan-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “1-{4-methoxy-[1,4’-bipiperidine]-1’-yl}-2-(1-methyl-1H-indol-3-yl)ethan-1-one” is a complex organic molecule. It contains an indole moiety, which is a common structure in many biologically active molecules . The indole family, including 1H-Indole-3-carbaldehyde and its derivatives, are essential and efficient chemical precursors for generating biologically active structures .

Synthesis Analysis

The synthesis of such complex molecules often involves multicomponent reactions (MCRs), which are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product . For instance, Dasari and coworkers employed a greener strategy for the synthesis of novel benzimidazole-substituted indoles by deploying ZnO nanoparticles as a reusable catalyst .Wissenschaftliche Forschungsanwendungen

Reaction Mechanisms and Radical Decomposition

The compound 1-{4-methoxy-[1,4'-bipiperidine]-1'-yl}-2-(1-methyl-1H-indol-3-yl)ethan-1-one, due to its structural complexity, plays a role in various reaction mechanisms. For instance, it is involved in the reactions of dimethyldioxirane and methyl(trifluoromethyl)dioxirane with aminoxyls, leading to the production of methoxyamine derivatives. These reactions help understand radical decomposition mechanisms in organic chemistry (Dinoi et al., 1998).

Catalytic Aminocarbonylation

This compound also finds applications in catalytic processes like aminocarbonylation. Alkoxycarbonylpiperidines, a category to which this compound belongs, serve as N-nucleophiles in the palladium-catalyzed aminocarbonylation of iodobenzene and iodoalkenes. This process highlights its role in synthetic organic chemistry and potential industrial applications (Takács et al., 2014).

Structural Analysis and Molecular Mechanics

The compound's derivatives are used in X-ray crystallographic studies to understand molecular conformations and structural dynamics. For example, studies on N-methoxy and N-tert-butoxy derivatives reveal insights into bond staggering and eclipsing, which are fundamental in molecular mechanics (Anderson et al., 1993).

Radiochemical Synthesis

In the field of radiochemistry, derivatives of this compound are synthesized for research purposes. The synthesis of specific isotopomers for use as antagonists in biological studies exemplifies its application in developing radiopharmaceuticals and tracer compounds (Czeskis, 1998).

Polymer Chemistry

In polymer chemistry, derivatives of this compound contribute to the understanding of oxidative processes. It is used in the study of oxidation of polymeric terminal diols, which is vital in polymer modification and understanding the behavior of polymers under oxidative conditions (Yoshida et al., 1992).

Zukünftige Richtungen

The indole moiety is a common structure in many biologically active molecules, and there is ongoing research into the synthesis and applications of indole derivatives . Future directions could include the development of more efficient synthesis methods, exploration of the biological activity of these compounds, and their potential applications in pharmaceutical chemistry.

Eigenschaften

IUPAC Name |

1-[4-(4-methoxypiperidin-1-yl)piperidin-1-yl]-2-(1-methylindol-3-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31N3O2/c1-23-16-17(20-5-3-4-6-21(20)23)15-22(26)25-11-7-18(8-12-25)24-13-9-19(27-2)10-14-24/h3-6,16,18-19H,7-15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZYNGLGUUSNERU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)CC(=O)N3CCC(CC3)N4CCC(CC4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-{4-methoxy-[1,4'-bipiperidine]-1'-yl}-2-(1-methyl-1H-indol-3-yl)ethan-1-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

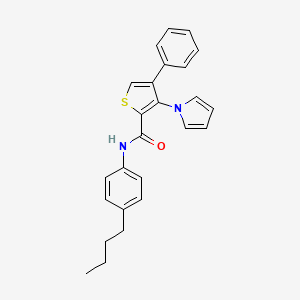

![4-(3-methoxypyrrolidin-1-yl)-N-(thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)benzamide](/img/structure/B2981098.png)

![2-[[1-[2-(3-Methylphenoxy)acetyl]piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2981103.png)

![2-(naphthalen-1-yl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)acetamide](/img/structure/B2981106.png)

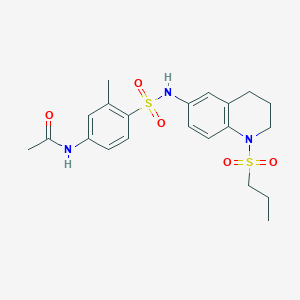

![N-(4-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2981107.png)

![5-Cyano-2-phenyl-6-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinecarboxylic acid ethyl ester](/img/structure/B2981108.png)

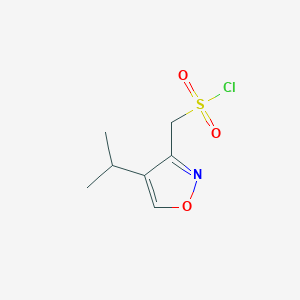

![4-(2-hydroxyethyl)-1-[(4-methoxyphenyl)sulfonyl]-5-methyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B2981116.png)